molecular formula C18H21NO4 B1197886 Percodan

Percodan

Numéro de catalogue: B1197886
Poids moléculaire: 315.4 g/mol
Clé InChI: BRUQQQPBMZOVGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Percodan, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Efficacy in Pain Management

Percodan is used primarily for pain relief in various clinical settings. Research indicates that it is effective in managing both acute and chronic pain conditions. A study published in the Journal of Pain Research highlights that oxycodone, the active ingredient in this compound, has been found to provide significant analgesic effects comparable to other opioids like morphine, particularly for visceral pain .

Table 1: Comparative Efficacy of Oxycodone vs. Other Analgesics

AnalgesicType of Pain ManagedEfficacy Level
Oxycodone (this compound)Moderate to severe painHigh
MorphineModerate to severe painHigh
AcetaminophenMild to moderate painModerate
NSAIDs (e.g., Aspirin)Mild to moderate painModerate

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound indicates that oxycodone is metabolized primarily through the CYP3A4 isoenzyme. The presence of aspirin alters the absorption and effectiveness of oxycodone. Studies have shown that co-administration of CYP3A4 inhibitors can significantly increase oxycodone plasma concentrations, leading to enhanced analgesic effects but also raising concerns about potential overdose risks .

Table 2: Effects of Drug Interactions on Oxycodone Metabolism

Drug Interaction TypeEffect on Oxycodone
Inhibitors (e.g., erythromycin)Increased plasma concentration
Inducers (e.g., rifampin)Decreased plasma concentration

Case Studies and Clinical Insights

Several case studies illustrate the application of this compound in clinical practice:

  • Chronic Pain Management: A study involving patients with chronic non-malignant pain revealed that those using this compound had a lower treatment success rate compared to non-users, highlighting the potential for dependency and the need for careful monitoring .
  • Addiction Treatment: A notable case study documented a patient who was able to withdraw from a daily intake of 12 to 20 this compound tablets within a week with minimal withdrawal symptoms. This suggests that while this compound can be effective for pain management, it also carries a risk of dependency which must be managed carefully .

Safety and Risk Management

The use of this compound is associated with risks such as respiratory depression, particularly during initiation or dosage increases. Monitoring is crucial during these periods to prevent severe adverse effects . Additionally, prolonged use during pregnancy can lead to neonatal opioid withdrawal syndrome, necessitating careful consideration when prescribing to pregnant patients .

Propriétés

Formule moléculaire

C18H21NO4

Poids moléculaire

315.4 g/mol

Nom IUPAC

4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3

Clé InChI

BRUQQQPBMZOVGD-UHFFFAOYSA-N

SMILES canonique

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O

Synonymes

Aspirin-oxycodone hydrochloride-oxycodone terephthalate combination
Percodan

Origine du produit

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.